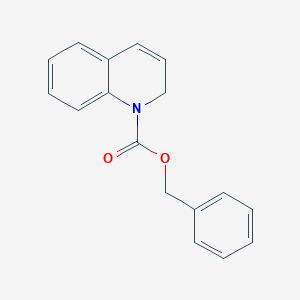

Benzyl 1(2H)-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is synthesized through a multi-step process and has been shown to have significant biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Benzyl 1(2H)-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of various enzymes such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

Benzyl 1(2H)-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzyl 1(2H)-quinolinecarboxylate in lab experiments is its potential as a multifunctional agent. It has been shown to have anticancer, anti-inflammatory, antifungal, and antibacterial properties, which makes it a promising compound for various research applications. However, one of the limitations of using Benzyl 1(2H)-quinolinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Benzyl 1(2H)-quinolinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

Benzyl 1(2H)-quinolinecarboxylate is synthesized through a multi-step process that involves the condensation of benzylamine and 2-hydroxybenzoic acid, followed by cyclization and esterification reactions. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Benzyl 1(2H)-quinolinecarboxylate has been shown to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN |

17718-19-3 |

|---|---|

Product Name |

Benzyl 1(2H)-quinolinecarboxylate |

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

benzyl 2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |

InChI Key |

NXWWSYGSSAHNRR-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

Other CAS RN |

17718-19-3 |

synonyms |

1(2H)-Quinolinecarboxylic acid benzyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)